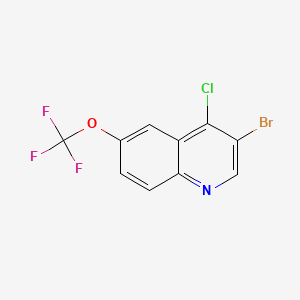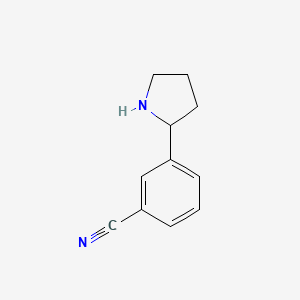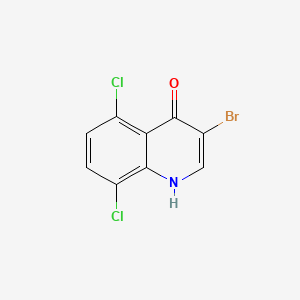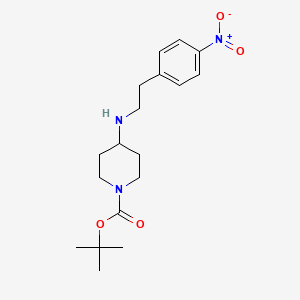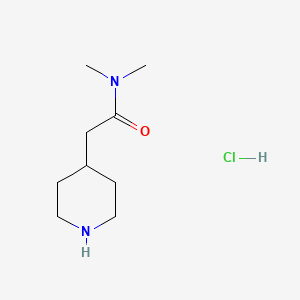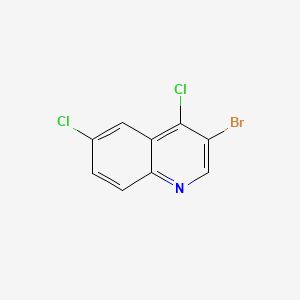![molecular formula C11H7N3O4 B598605 2-(5-Nitrofuran-2-yl)-1H-benzo[d]imidazol-7-ol CAS No. 1202677-99-3](/img/structure/B598605.png)
2-(5-Nitrofuran-2-yl)-1H-benzo[d]imidazol-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Nitrofuran-2-yl)-1H-benzo[d]imidazol-7-ol is a compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by the presence of a nitrofuran moiety attached to a benzimidazole ring, which imparts unique chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
2-(5-Nitrofuran-2-yl)-1H-benzo[d]imidazol-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial properties, making it useful in studying bacterial resistance.
Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
Target of Action
The primary targets of 2-(5-Nitrofuran-2-yl)-1H-benzo[d]imidazol-7-ol are Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Helicobacter pylori . It also shows inhibitory activity against Candida albicans , particularly the drug-resistant clinical ones .
Mode of Action
The compound interacts with its targets by inhibiting their growth. This leads to the formation of reactive intermediates that inhibit essential biochemical processes in the target organisms .
Biochemical Pathways
The activated intermediates of this compound inhibit the citric acid cycle, as well as the synthesis of DNA, RNA, and protein in the target organisms . This disruption of key biochemical pathways leads to the death of the bacteria.
Pharmacokinetics
Nitrofuran derivatives are generally known for their good absorption, distribution, metabolism, and excretion (adme) properties . These properties contribute to the compound’s bioavailability and its ability to reach its targets in the body.
Result of Action
The result of the action of this compound is the inhibition of growth and eventual death of the target organisms . This makes it a potent antibacterial agent, particularly against drug-resistant strains of bacteria.
Biochemische Analyse
Biochemical Properties
2-(5-Nitrofuran-2-yl)-1H-benzo[d]imidazol-7-ol has been found to interact with various enzymes, proteins, and other biomolecules. It has been observed that derivatives of this compound are more effective at inhibiting the growth of gram-positive bacteria
Cellular Effects
The cellular effects of this compound are primarily related to its antimicrobial activity. It has been found to be very potent towards tested Gram-positive bacteria . No effectiveness was observed for the Gram-negative microorganisms .
Molecular Mechanism
Nitrofuran compounds are known to be prodrugs, activated via reduction by bacterial nitroreductases to electrophilic intermediates which inhibit the citric acid cycle as well as synthesis of DNA, RNA, and protein . This drug is more resistant to the development of bacterial resistance because it acts on many targets at once .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitrofuran-2-yl)-1H-benzo[d]imidazol-7-ol typically involves the reaction of 5-nitrofuran-2-carbaldehyde with thiosemicarbazide in refluxing ethanol under acidic conditions to yield 1-((5-nitrofuran-2-yl)methylene)thiosemicarbazide. This intermediate undergoes oxidative cyclization to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Nitrofuran-2-yl)-1H-benzo[d]imidazol-7-ol undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Products include nitro derivatives and carboxylic acids.
Reduction: Amino derivatives are the primary products.
Substitution: Substituted nitrofuran derivatives are formed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative used as an antibiotic.
Furazolidone: Used to treat bacterial and protozoal infections.
Metronidazole: An imidazole derivative with similar antimicrobial properties.
Uniqueness
2-(5-Nitrofuran-2-yl)-1H-benzo[d]imidazol-7-ol is unique due to its combined nitrofuran and benzimidazole structure, which imparts a broader spectrum of antimicrobial activity and potential for use in various therapeutic applications .
This compound’s versatility and effectiveness make it a valuable subject of study in medicinal chemistry and related fields.
Eigenschaften
IUPAC Name |
2-(5-nitrofuran-2-yl)-1H-benzimidazol-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O4/c15-7-3-1-2-6-10(7)13-11(12-6)8-4-5-9(18-8)14(16)17/h1-5,15H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJUERGXXSMFHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(N2)C3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
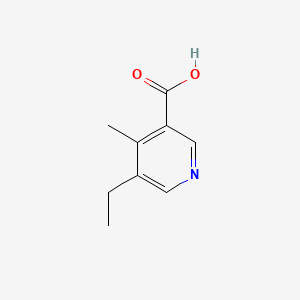

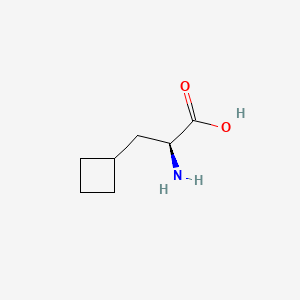
![Copper;tetrasodium;24-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]sulfamoyl]-2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-6,15,34-trisulfonate](/img/structure/B598529.png)

![5'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B598531.png)

